N-(2-chlorophenyl)-4-methoxybenzenesulfonamide N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10927534
InChI: InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

CAS No.:

Cat. No.: VC10927534

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide -

Specification

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
IUPAC Name N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Standard InChI Key GHLIAQXGMBEFHR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁ClNO₃S, with a molecular weight of 296.75 g/mol. The structure comprises a benzenesulfonamide backbone, where the sulfonamide group (-SO₂NH-) bridges a 4-methoxybenzene ring and a 2-chlorophenyl group. Key structural features include:

  • Methoxy Substituent: The para-methoxy group enhances electron density on the benzene ring, influencing reactivity and intermolecular interactions .

  • Chlorophenyl Group: The ortho-chloro substitution introduces steric hindrance and modulates lipophilicity, potentially affecting biological activity .

  • Sulfonamide Linkage: The -SO₂NH- group is critical for hydrogen bonding and enzymatic interactions, a hallmark of sulfonamide pharmacophores .

Crystallographic studies of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal disordered aromatic rings due to rotational flexibility around the Cₐᵣ–S bond . Similar behavior is anticipated in N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, with potential implications for its packing efficiency and solubility.

Synthesis and Synthetic Pathways

The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide likely follows established sulfonamide preparation methods, as exemplified by analogous compounds . A proposed multi-step pathway includes:

  • Chlorosulfonation of 4-Methoxybenzene: Reaction with chlorosulfonic acid forms 4-methoxybenzenesulfonyl chloride.

  • Amidation with 2-Chloroaniline: The sulfonyl chloride reacts with 2-chloroaniline in a nucleophilic substitution, yielding the target sulfonamide .

Optimized Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran at -30°C to +30°C .

  • Catalyst: Triethylamine to neutralize HCl byproducts.

  • Yield: Up to 96% under optimized conditions, as observed in similar syntheses .

Analytical Validation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR peaks at δ 7.8–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 10.2 ppm (sulfonamide -NH).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 296.75 (M⁺).

Physical and Chemical Properties

While direct data on N-(2-chlorophenyl)-4-methoxybenzenesulfonamide are scarce, extrapolations from analogs suggest:

PropertyValue/DescriptionSource Analog
Melting Point~160–170°C
Density~1.3 g/cm³
SolubilityLow in water; soluble in DMSO, DMF
LogP~2.9–3.2 (moderate lipophilicity)

The ortho-chloro substituent likely reduces crystallinity compared to para-substituted analogs, as seen in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which forms layered structures via C–H∙∙∙O interactions .

Crystallographic and Supramolecular Features

X-ray diffraction of analogous sulfonamides reveals:

  • Disordered Ring Orientations: In 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the benzenesulfonamide ring exhibits a 0.516:0.484 disorder ratio .

  • Intermolecular Interactions:

    • N–H∙∙∙O hydrogen bonds form infinite chains (C(4) motif) .

    • C–H∙∙∙π interactions stabilize layered architectures .

These features suggest that N-(2-chlorophenyl)-4-methoxybenzenesulfonamide may adopt similar packing motifs, influencing its stability and dissolution profile.

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